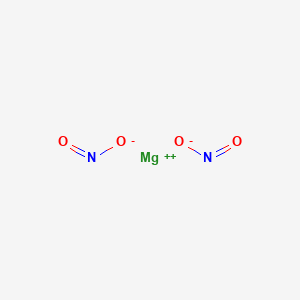
Einecs 298-533-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 298-533-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
The preparation of Einecs 298-533-9 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, general synthetic routes include:
Chemical Synthesis: This involves the combination of precursor chemicals under controlled conditions to form the desired compound.
Reaction Conditions: Typical conditions include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Einecs 298-533-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Einecs 298-533-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and as a marker in biological studies.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 298-533-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Einecs 298-533-9 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Einecs 203-770-8: Amyl nitrite, used in medical and industrial applications.
Einecs 234-985-5: Bismuth tetroxide, used in various chemical processes.
Einecs 239-934-0: Mercurous oxide, used in industrial and chemical applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.
Propiedades
Número CAS |
93805-50-6 |
|---|---|
Fórmula molecular |
C8H18N2O3 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
carbonic acid;4-methylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C7H16N2.CH2O3/c1-5-2-3-6(8)4-7(5)9;2-1(3)4/h5-7H,2-4,8-9H2,1H3;(H2,2,3,4) |
Clave InChI |
VFRAUIJMZNIMHY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1N)N.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


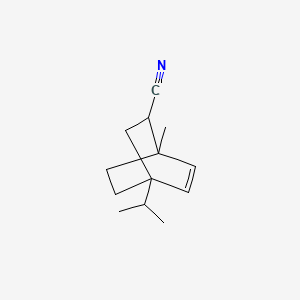


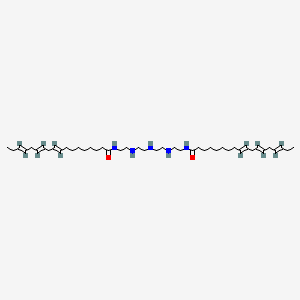

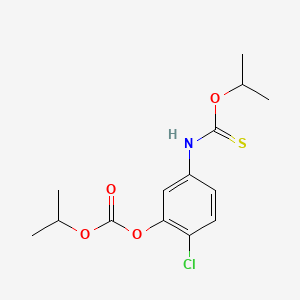
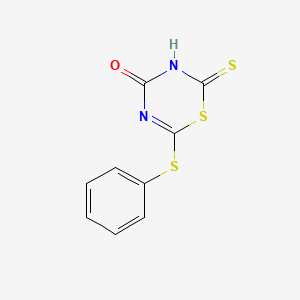
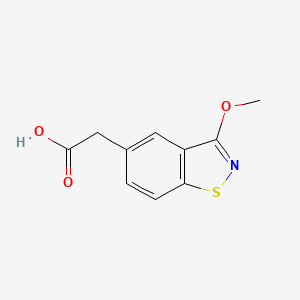
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)

![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)

